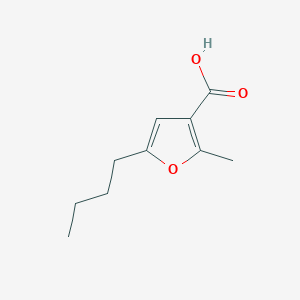

5-Butyl-2-methylfuran-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-butyl-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-4-5-8-6-9(10(11)12)7(2)13-8/h6H,3-5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDVMAXFGUOHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(O1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 5 Butyl 2 Methylfuran 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functional group is a versatile handle for a variety of chemical derivatizations, including esterification, amidation, reduction, and decarboxylation.

The carboxylic acid group of 5-Butyl-2-methylfuran-3-carboxylic acid can be readily converted into esters and amides, which are common derivatives in organic synthesis.

Esterification: The reaction with an alcohol in the presence of an acid catalyst, known as Fischer esterification, yields the corresponding ester. masterorganicchemistry.com This is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing the water byproduct. masterorganicchemistry.com Alternatively, the carboxylic acid can be activated using reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalyst such as N,N-dimethylaminopyridine (DMAP) to facilitate ester formation under mild conditions. researchgate.net

Amidation: Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures to drive off water. mdpi.com More commonly, coupling agents are employed to activate the carboxylic acid, enabling amide bond formation under milder conditions. Catalytic methods using boronic acid derivatives or other Lewis acids have also been developed for direct amidation reactions. mdpi.comnih.gov

These derivatization reactions are crucial for modifying the molecule's physical and chemical properties.

Table 1: General Conditions for Esterification and Amidation Reactions

| Reaction | Reagents & Conditions | Product |

| Esterification | R'-OH, H⁺ (catalyst), Heat (e.g., H₂SO₄, TsOH) | 5-Butyl-2-methylfuran-3-carboxylate ester |

| R'-OH, (Boc)₂O, DMAP (catalyst) | 5-Butyl-2-methylfuran-3-carboxylate ester | |

| Amidation | R'R''NH, Heat | 5-Butyl-2-methylfuran-3-carboxamide |

| R'R''NH, Coupling agents (e.g., DCC, EDC), or Catalysts (e.g., Boronic acids) | 5-Butyl-2-methylfuran-3-carboxamide |

Reduction to Alcohol and Further Functionalization

The carboxylic acid group can be reduced to a primary alcohol, (5-butyl-2-methyl-3-furyl)methanol. This transformation is typically challenging compared to the reduction of other carbonyl compounds and often requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). nih.gov More recently, catalytic methods using hydrosilylation with manganese(I) catalysts have been developed for this purpose under milder conditions. nih.gov

The resulting primary alcohol is a versatile intermediate for further functionalization. For instance, it can undergo oxidation to form the corresponding aldehyde, or it can be converted to alkyl halides through reactions with halogenating agents, opening pathways for nucleophilic substitution reactions.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a key transformation. For heteroaromatic carboxylic acids, this reaction can be promoted under various conditions. Catalytic methods, such as using silver carbonate (Ag₂CO₃) and acetic acid in DMSO or copper-catalyzed aerobic protocols, have proven effective for the protodecarboxylation of various aromatic carboxylic acids. organic-chemistry.org The mechanism often involves the formation of an organometallic intermediate that facilitates the cleavage of the C-C bond. Photoredox catalysis using visible light offers a mild, metal-free alternative for decarboxylation. organic-chemistry.org The product of the decarboxylation of this compound would be 2-butyl-5-methylfuran (B1621883).

Electrophilic Aromatic Substitution (EAS) on the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). pearson.com It is significantly more reactive than benzene (B151609). pearson.com The oxygen heteroatom donates electron density to the ring through resonance, activating it towards attack by electrophiles. pearson.com

In unsubstituted furan, electrophilic attack occurs preferentially at the C2 or C5 positions (α-positions) because the carbocation intermediate formed (a σ-complex) is better stabilized by resonance, with three resonance structures delocalizing the positive charge, compared to attack at the C3 or C4 positions (β-positions), which yields an intermediate with only two resonance structures. quora.comstackexchange.com

In this compound, the furan ring is polysubstituted. The available position for substitution is C4. The directing effects of the existing substituents must be considered:

Alkyl Groups (2-methyl and 5-butyl): These are electron-donating groups (activating) and direct electrophiles to the ortho and para positions.

Carboxylic Acid Group (3-COOH): This is an electron-withdrawing group (deactivating) and acts as a meta-director.

While specific studies on this compound are not extensively documented, the outcomes of common EAS reactions can be predicted based on the general reactivity of substituted furans. lumenlearning.commasterorganicchemistry.com

Halogenation: Furan reacts vigorously with halogens like bromine (Br₂) and chlorine (Cl₂). lumenlearning.com For the title compound, halogenation would be expected to occur at the C4 position, yielding 4-halo-5-butyl-2-methylfuran-3-carboxylic acid. Milder halogenating agents, such as N-bromosuccinimide (NBS), are often used to control the reaction.

Nitration: Nitration of furan requires milder conditions than for benzene to avoid ring degradation. A common reagent is acetyl nitrate (B79036) (CH₃COONO₂) at low temperatures. libretexts.org For this compound, nitration would introduce a nitro group (-NO₂) at the C4 position. In some cases, nitration of aromatic carboxylic acids can lead to ipso-substitution, where the carboxylic acid group itself is replaced by the nitro group, although this is less common for heteroaromatic systems under controlled conditions. rsc.org

Sulfonation: Sulfonation can be achieved using reagents like sulfur trioxide (SO₃) in pyridine. masterorganicchemistry.com This reaction is reversible and would be expected to introduce a sulfonic acid group (-SO₃H) at the C4 position of the furan ring.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Predicted Product |

| Halogenation | Br₂, Cl₂, or NBS | 4-Halo-5-butyl-2-methylfuran-3-carboxylic acid |

| Nitration | CH₃COONO₂ | 4-Nitro-5-butyl-2-methylfuran-3-carboxylic acid |

| Sulfonation | SO₃-Pyridine complex | 5-Butyl-2-methyl-4-sulfofuran-3-carboxylic acid |

Reactions Involving the Alkyl Side Chains (Butyl and Methyl)

The methyl and butyl groups attached to the furan ring can undergo reactions characteristic of alkyl substituents on aromatic systems, particularly at the carbon atom directly bonded to the ring.

Alkyl groups on aromatic or heteroaromatic rings can be oxidized to carboxylic acids by strong oxidizing agents, provided the carbon atom attached to the ring (the "benzylic" carbon) bears at least one hydrogen atom. pressbooks.publibretexts.org In the case of this compound, both the 2-methyl and 5-butyl groups meet this requirement.

Treatment with potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid is expected to convert the alkyl side chains into carboxyl groups. pressbooks.pub The methyl group at the C2 position would be oxidized to a carboxylic acid, yielding a furan-2,3-dicarboxylic acid derivative. The n-butyl group at the C5 position would be cleaved, with the benzylic carbon being oxidized to a carboxylic acid, resulting in a furan-3,5-dicarboxylic acid derivative. libretexts.org This transformation highlights the dramatic effect the furan ring has on the reactivity of its alkyl side chains. pressbooks.pub

| Alkyl Group | Oxidizing Agent | Predicted Product |

|---|---|---|

| 2-Methyl | KMnO₄, heat | 5-Butylfuran-2,3-dicarboxylic acid |

| 5-Butyl | KMnO₄, heat | 2-Methylfuran-3,5-dicarboxylic acid |

| Both (under harsh conditions) | KMnO₄, heat | Furan-2,3,5-tricarboxylic acid |

Selective functionalization of the alkyl side chains can be achieved through various methods, with a notable emphasis on reactions at the benzylic-like position due to the stabilizing effect of the adjacent furan ring on reaction intermediates.

A key reaction for such functionalization is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. pressbooks.pub This reaction proceeds via a free-radical mechanism and is highly selective for the position adjacent to the aromatic system. For this compound, this reaction would introduce a bromine atom at the 2-methyl group and at the C1 position of the 5-butyl group. These resulting bromo-derivatives are versatile intermediates for further nucleophilic substitution or elimination reactions.

Functionalization at the terminal position of the butyl chain is more complex and cannot typically be achieved in a single step. It would require a multi-step synthetic sequence, often involving the introduction of a functional group at the benzylic position first, followed by a series of reactions to extend the functionalization down the chain.

| Target Position | Reagent/Method | Intermediate Product |

|---|---|---|

| 2-Methyl group | N-Bromosuccinimide (NBS), radical initiator | 5-Butyl-2-(bromomethyl)furan-3-carboxylic acid |

| α-position of 5-Butyl group | N-Bromosuccinimide (NBS), radical initiator | 5-(1-Bromobutyl)-2-methylfuran-3-carboxylic acid |

Cycloaddition Reactions and Pericyclic Transformations of the Furan Ring

The reduced aromaticity of furan compared to benzene allows it to participate in a variety of pericyclic reactions where it functions as a 1,3-diene. quimicaorganica.org These reactions, including the Diels-Alder cycloaddition, are fundamental to the synthetic utility of furan derivatives. rsc.org

Furans can undergo [4+2] cycloaddition reactions, known as Diels-Alder reactions, with a variety of dienophiles. nih.gov The reactivity of the furan ring in these reactions is highly sensitive to the electronic nature of its substituents. Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it. nih.govrsc.org For this compound, the alkyl groups at C2 and C5 are electron-donating, which would favor the reaction. However, the carboxylic acid at C3 is strongly electron-withdrawing, which deactivates the furan diene and makes the Diels-Alder reaction more challenging. rsc.org

To overcome this deactivation, the reaction can be promoted by using high pressure or Lewis acid catalysis. nih.gov Another strategy involves converting the carboxylic acid to a less electron-withdrawing carboxylate salt by adding a base, which can substantially increase reaction yields. rsc.org The reaction typically produces a 7-oxabicyclo[2.2.1]heptene derivative. These cycloadditions are often reversible, and the stability of the resulting adduct can be influenced by steric and electronic factors. nih.govresearchgate.net

| Dienophile | General Product Structure | Notes |

|---|---|---|

| Maleic anhydride (B1165640) | 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative | A classic, highly reactive dienophile. The reaction is often used to characterize furan reactivity. |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative | The initial adduct can undergo further reactions, such as retro-Diels-Alder to yield a substituted benzene derivative. mdpi.org |

| Acrylonitrile | 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile derivative | An example of an alkene dienophile, often requiring catalysis. nih.gov |

The furan ring can be induced to undergo various rearrangement and ring-opening reactions, leading to the formation of acyclic compounds or different heterocyclic systems. These transformations are often initiated by oxidation or acid catalysis. researchgate.netpharmaguideline.com

One of the most notable transformations is the Achmatowicz reaction, an oxidative ring expansion where a furan derivative, typically a furfuryl alcohol, is converted into a dihydropyranone. thieme-connect.com This reaction provides a powerful method for transforming biomass-derived furans into complex and densely functionalized scaffolds. thieme-connect.com Other oxidative ring-opening processes can be achieved using reagents like N-bromosuccinimide (NBS) or metal catalysts, which can cleave the furan ring to produce 1,4-dicarbonyl compounds. researchgate.netrsc.org

Acid-catalyzed reactions can also lead to ring-opening or rearrangement. researchgate.netresearchgate.net Depending on the substituents and reaction conditions, these transformations can yield a variety of structures, underscoring the versatility of the furan ring as a synthetic intermediate. thieme-connect.com

| Reaction Type | Typical Reagents | General Product Type | Reference |

|---|---|---|---|

| Achmatowicz Rearrangement | Oxidizing agent (e.g., NBS, m-CPBA) on a furfuryl alcohol | 6-Hydroxy-2H-pyran-3(6H)-one | thieme-connect.com |

| General Oxidative Ring-Opening | O₂, Mn(III)/Co(II) catalyst | 1,4-Enedione | rsc.org |

| Acid-Catalyzed Rearrangement | Brønsted or Lewis acids (e.g., TFA, HCl) | Functionalized open-chain oximes, hydrazones, or other heterocycles | researchgate.net |

| Cascade Addition/Ring-Opening | Boronic acids, tartaric acid | γ-Ketoaldehydes | thieme-connect.com |

Metal-Catalyzed Cross-Coupling Reactions of Furan Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the C-H functionalization of heterocyclic compounds, including furans, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com For this compound, the only available position for direct C-H functionalization on the furan ring is at C4.

While direct C-H activation at the C4 position is possible, it often requires specific directing groups to achieve high regioselectivity. A more common and versatile approach involves an initial halogenation (e.g., bromination or iodination) of the C4 position. The resulting 4-halo-furan derivative can then serve as a substrate in a wide array of well-established palladium-catalyzed cross-coupling reactions.

These reactions, such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) couplings, would allow for the introduction of a diverse range of substituents at the C4 position, significantly expanding the molecular complexity of the original furan scaffold.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type (at C4) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, base | 4-Aryl or 4-Vinyl furan derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 4-Vinyl furan derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂, CuI, base | 4-Alkynyl furan derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand (e.g., BINAP), base | 4-Amino furan derivative |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 4-Aryl, 4-Vinyl, or 4-Alkynyl furan derivative |

Mechanistic Investigations of Key Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the functional groups present: the furan ring, the carboxylic acid group, the butyl group, and the methyl group. Mechanistic investigations into the transformations of this compound and its analogs shed light on the pathways through which it reacts. Key transformations often involve the carboxylic acid moiety, such as esterification and decarboxylation, as well as reactions involving the furan ring, like electrophilic substitution.

One of the most fundamental reactions of this compound is Fischer-Speier esterification. This acid-catalyzed reaction with an alcohol results in the formation of an ester and water. The mechanism is a multi-step process involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism for the acid-catalyzed esterification of a carboxylic acid is detailed below:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, typically a strong mineral acid like sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This creates a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

Table 1: Mechanistic Steps of Fischer-Speier Esterification

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen | Protonated carboxylic acid |

| 2 | Nucleophilic attack by alcohol | Tetrahedral intermediate |

| 3 | Proton transfer | Protonated tetrahedral intermediate |

| 4 | Elimination of water | Protonated ester |

| 5 | Deprotonation | Final ester product |

Another significant transformation is decarboxylation, which involves the removal of the carboxyl group as carbon dioxide. While simple carboxylic acids are generally resistant to decarboxylation, furan-3-carboxylic acids can undergo this reaction under certain conditions, often requiring heat. The mechanism for the decarboxylation of β-keto acids, which proceeds through a cyclic transition state, provides a useful analogy. masterorganicchemistry.comyoutube.com For heteroaromatic carboxylic acids, decarboxylation can be facilitated by catalysts. For instance, silver carbonate and acetic acid in DMSO have been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.orgorganic-chemistry.org

The proposed mechanism for the thermal decarboxylation of a β-keto acid, which can be conceptually applied to understand the decarboxylation of certain heteroaromatic carboxylic acids, involves a concerted, cyclic transition state. masterorganicchemistry.com This leads to the formation of an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.comyoutube.com In the case of this compound, the direct thermal decarboxylation would lead to the formation of 5-butyl-2-methylfuran.

Table 2: General Mechanistic Steps for Thermal Decarboxylation (via cyclic transition state)

| Step | Description | Key Features |

|---|---|---|

| 1 | Formation of a cyclic transition state | Intramolecular hydrogen bonding |

| 2 | Concerted reaction | Simultaneous bond breaking and formation |

| 3 | Formation of enol intermediate and CO2 | Loss of carbon dioxide |

| 4 | Tautomerization | Conversion of enol to the final product |

Furthermore, the furan ring itself is susceptible to electrophilic substitution reactions. Due to the presence of the electron-donating alkyl groups (butyl and methyl) and the electron-withdrawing carboxylic acid group, the regioselectivity of such reactions would be influenced by the interplay of these electronic effects. Generally, electrophilic attack on the furan ring is favored at the C2 and C5 positions due to the stabilization of the intermediate carbocation by the ring oxygen. However, in this compound, these positions are already substituted. Therefore, electrophilic substitution would likely occur at the C4 position, if at all, and would be deactivated by the adjacent electron-withdrawing carboxylic acid group. Reactions such as nitration, sulfonation, and halogenation on the furan ring typically proceed via an initial attack of an electrophile to form a sigma complex (arenium ion), followed by deprotonation to restore aromaticity. pharmaguideline.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

For 5-Butyl-2-methylfuran-3-carboxylic acid, ¹H NMR is expected to show distinct signals for the single proton on the furan (B31954) ring, the protons of the butyl and methyl substituents, and the acidic proton of the carboxyl group. The acidic proton typically appears as a broad singlet at a significantly downfield chemical shift, often around 12 ppm, due to hydrogen bonding. pressbooks.pub

¹³C NMR spectroscopy provides complementary data, with the carboxyl carbon appearing in the characteristic range of 165 to 185 ppm. pressbooks.pubprinceton.edu The sp²-hybridized carbons of the furan ring and the sp³-hybridized carbons of the alkyl substituents would resonate at distinct, predictable chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for similar furan derivatives and carboxylic acids. pressbooks.pubresearchgate.netchemicalbook.com

While 1D NMR provides foundational data, 2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the substitution pattern of the furan ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-couplings). For this compound, COSY would show strong correlations between the adjacent methylene (B1212753) (-CH₂-) groups within the butyl chain, confirming its linear structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the proton signal at ~6.2-6.5 ppm to the C-4 carbon of the furan ring.

A correlation from the methyl protons to the C-2 and C-3 carbons of the furan ring.

A correlation from the H-4 proton to the C-3 and C-5 carbons.

Correlations from the first methylene protons of the butyl chain to the C-4 and C-5 carbons.

A correlation from the H-4 proton to the carboxylic acid carbon (C-3). These correlations would collectively provide irrefutable evidence for the 2, 3, and 5 substitution pattern. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. For a relatively small and flexible molecule like this, its utility might be limited, but it could potentially show through-space proximity between the methyl group protons and the H-4 proton, providing conformational information.

In the solid state, carboxylic acids frequently form hydrogen-bonded dimers. acs.org Solid-state NMR (ssNMR) is a specialized technique used to study molecules in their crystalline form, providing insights that are not accessible through solution-state NMR. For this compound, ssNMR could be employed to:

Investigate Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.

Characterize Hydrogen Bonding: ssNMR can directly probe the hydrogen bonding environment of the carboxylic acid dimer, providing information on bond lengths and dynamics. acs.org

Study Tautomerism: Within the hydrogen-bonded dimer, concerted proton hopping can lead to two tautomeric forms. ssNMR can be used to study the dynamics and energy differences between these tautomers in the crystal lattice. acs.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to enhance the signal of less abundant nuclei like ¹³C and to obtain higher resolution spectra from solid samples. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₁H₁₆O₃), the exact mass can be calculated. This high precision enables the differentiation of the target compound from other molecules that might have the same nominal mass but a different elemental composition. fossiliontech.comnih.gov

Molecular Formula: C₁₁H₁₆O₃

Calculated Monoisotopic Mass: 196.10994 Da

An HRMS instrument would be expected to measure the mass of the molecular ion [M+H]⁺ (197.11775 Da) or other adducts with an accuracy of a few parts per million (ppm), confirming the elemental formula C₁₁H₁₆O₃.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a specific fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a secondary fragmentation spectrum. This fragmentation pattern is a unique fingerprint of the molecule's structure. researchgate.netmdpi.com For this compound, the fragmentation is expected to follow predictable pathways for both the furan ring and the carboxylic acid functional group. libretexts.orgmiamioh.edu

Table 2: Predicted MS/MS Fragmentation Pattern for this compound

The analysis of these fragments helps to confirm the presence and location of the different substituents on the furan core, complementing the structural information obtained from NMR. fossiliontech.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are exceptionally useful for identifying functional groups, as each group has characteristic vibrational frequencies. researchgate.net

For this compound, the spectra would be dominated by features from the carboxylic acid group, the substituted furan ring, and the alkyl chains. globalresearchonline.net

Carboxylic Acid Group: This functional group gives rise to some of the most distinct peaks in an IR spectrum. A very broad O-H stretching band is expected from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded dimer. pressbooks.pubspectroscopyonline.com The carbonyl (C=O) stretch will produce a very strong, sharp absorption typically between 1700 and 1725 cm⁻¹ for a conjugated, dimeric acid. spectroscopyonline.com A C-O stretching vibration is also expected between 1210 and 1320 cm⁻¹. spectroscopyonline.com

Furan Ring: The furan ring has several characteristic vibrations, including C=C stretching modes, which typically appear in the 1500-1650 cm⁻¹ region, and C-O-C (ring ether) stretching vibrations. globalresearchonline.netresearchgate.net The C-H stretching of the lone proton on the ring would appear just above 3000 cm⁻¹.

Alkyl Groups: The butyl and methyl groups will show characteristic aliphatic C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending (scissoring and rocking) vibrations around 1375-1465 cm⁻¹.

Table 3: Key Expected Vibrational Frequencies for this compound Based on typical frequency ranges for the constituent functional groups. pressbooks.pubglobalresearchonline.netspectroscopyonline.comresearchgate.net

X-ray Crystallography for Absolute Structure Determination of Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule. For this compound, which may be an oil or a low-melting solid, derivatization to a stable crystalline solid is a prerequisite for this analysis. The process involves directing a beam of X-rays onto a single crystal of the derivative. The resulting diffraction pattern is analyzed to build a precise map of the electron density, which in turn reveals the exact position of each atom in the crystal lattice.

This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for derivatives of this compound are not publicly available, the general methodology is widely applied. For instance, the structures of various heterocyclic compounds and carboxylic acid derivatives have been successfully determined using this method, often revealing crucial details about intermolecular interactions like hydrogen bonding. nih.govgoogle.com The quality of the single crystal is paramount for obtaining high-resolution data. nih.gov

The typical output of an X-ray crystallography experiment includes detailed crystallographic parameters, which are essential for validating the structure.

Table 1: Example Crystallographic Data Parameters

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the crystal lattice. | Monoclinic |

| Space Group | The space group is a mathematical description of the symmetry of the crystal. | P21/c |

| a, b, c (Å) | These are the dimensions of the unit cell. | a = 10.123 Å, b = 15.456 Å, c = 8.789 Å |

| α, β, γ (°) | These are the angles of the unit cell. | α = 90°, β = 105.3°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1324.5 |

| Z | The number of molecules in the unit cell. | 4 |

Chromatographic Separations and Purity Analysis

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. Developing a robust HPLC method involves optimizing several key parameters to achieve good separation of the target compound from any impurities or starting materials.

A typical reversed-phase HPLC method would be the first choice. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The polarity of the mobile phase is adjusted by varying the ratio of an aqueous component (often with an acid modifier like formic acid or trifluoroacetic acid to suppress ionization of the carboxylic acid) and an organic solvent (such as acetonitrile (B52724) or methanol).

Table 2: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separation of moderately nonpolar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid suppresses carboxylate formation. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound from the column. |

| Gradient | 5% to 95% B over 20 minutes | A gradient elution is used to separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The furan ring contains a chromophore that absorbs UV light, allowing for detection. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

This method would allow for the quantification of purity by measuring the area of the peak corresponding to this compound relative to the total area of all peaks.

Due to the low volatility of carboxylic acids, direct analysis by Gas Chromatography (GC) is often challenging. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester. Common derivatizing agents include diazomethane (B1218177) to form a methyl ester or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. researchgate.net

Once derivatized, the resulting volatile compound can be analyzed by GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass information for each component, allowing for confident identification. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. researchgate.net For example, a common fragment for TMS derivatives of carboxylic acids is the loss of a methyl group from the silicon atom.

Table 3: Hypothetical GC-MS Method Parameters for TMS-derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then ramp at 10 °C/min to 280 °C (5 min) |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Scan Range | 40-500 m/z |

This technique is highly sensitive and excellent for identifying and quantifying volatile impurities, even at trace levels.

The structure of this compound itself is achiral, meaning it is superimposable on its mirror image and does not have enantiomers. Therefore, chiral chromatography is not applicable to this compound directly.

However, if a derivative of this compound were synthesized that introduced a chiral center (an asymmetric carbon atom), then chiral chromatography would become a critical tool for separating the resulting enantiomers and determining the enantiomeric purity (or enantiomeric excess) of the product. researchgate.net

This separation is achieved using a chiral stationary phase (CSP) in either HPLC or GC. These CSPs are designed to interact differently with each enantiomer, leading to different retention times. Common CSPs are based on derivatives of cellulose, cyclodextrins, or proteins. mdpi.com The development of a chiral separation method involves screening various CSPs and mobile phases to find conditions that provide baseline separation of the two enantiomers.

Theoretical and Computational Chemistry of 5 Butyl 2 Methylfuran 3 Carboxylic Acid

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are the foundation of computational chemistry, providing insights into the distribution of electrons within a molecule and, consequently, its chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the ground-state properties of a molecule by calculating its electron density. For 5-Butyl-2-methylfuran-3-carboxylic acid, DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p), are used to optimize the molecular geometry. nih.govnih.gov This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles.

Interactive Table 1: Predicted Ground State Geometric Parameters for this compound using DFT

The following data represents typical output from a DFT/B3LYP calculation and is for illustrative purposes.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C=O | Carboxylic Acid | ~1.21 Å |

| C-O | Carboxylic Acid | ~1.35 Å |

| O-H | Carboxylic Acid | ~0.97 Å |

| C-C | Furan (B31954) Ring | ~1.37 - 1.43 Å |

| C-O | Furan Ring | ~1.36 Å |

| C-C | Butyl Chain | ~1.53 - 1.54 Å |

| Bond Angles | ||

| O=C-O | Carboxylic Acid | ~123° |

| C-O-H | Carboxylic Acid | ~107° |

| C-C-C | Furan Ring | ~106° - 108° |

| C-O-C | Furan Ring | ~109° |

| C-C-C | Butyl Chain | ~112° |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. ajchem-a.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ajchem-a.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group.

Interactive Table 2: Calculated Frontier Orbital Energies and Properties

These values are representative for a furan carboxylic acid derivative and are for illustrative purposes.

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | Approximated as -EHOMO | 6.5 eV |

| Electron Affinity (A) | Approximated as -ELUMO | 1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich and electron-poor regions. This is invaluable for predicting how a molecule will interact with other charged species, such as reagents or biological receptors.

For this compound, the MEP surface would show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atoms of the carboxylic acid group and the furan ring's oxygen atom.

Positive Potential (Blue): Regions of low electron density or positive charge, indicating sites for nucleophilic attack. The most positive region is invariably located on the acidic hydrogen of the hydroxyl group, consistent with its function as a Brønsted acid. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is essential for identifying and characterizing molecules.

NMR Chemical Shifts: Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. The predicted shifts are based on the calculated magnetic shielding around each nucleus. ucl.ac.uknih.gov

Interactive Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm)

Calculated relative to a standard (e.g., TMS). These are estimated values based on typical functional group ranges.

| Atom Type | Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| Carboxylic Acid | -COOH | 11.0 - 12.0 | 165 - 175 |

| Furan Ring | H-4 | 6.5 - 7.0 | - |

| Furan Ring | C-2 | - | 140 - 150 |

| Furan Ring | C-3 | - | 115 - 125 |

| Furan Ring | C-4 | - | 110 - 120 |

| Furan Ring | C-5 | - | 155 - 165 |

| Methyl Group | on C-2 | 2.3 - 2.6 | 13 - 16 |

| Butyl Group | -CH2- (alpha) | 2.6 - 2.9 | 28 - 32 |

| Butyl Group | -CH2- (beta) | 1.5 - 1.8 | 30 - 34 |

| Butyl Group | -CH2- (gamma) | 1.3 - 1.5 | 21 - 24 |

| Butyl Group | -CH3 (delta) | 0.8 - 1.0 | 13 - 15 |

IR Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.net By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as the stretching or bending of bonds. This allows for a detailed interpretation of experimental IR spectra.

Interactive Table 4: Predicted Key IR Vibrational Frequencies

| Predicted Frequency (cm-1) | Vibrational Mode Assignment | Expected Intensity |

| ~3100 | O-H stretch (Carboxylic Acid) | Strong, Broad |

| ~2960 | C-H stretch (Aliphatic) | Medium-Strong |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong |

| ~1580 | C=C stretch (Furan Ring) | Medium |

| ~1450 | C-H bend (Aliphatic) | Medium |

| ~1250 | C-O stretch (Carboxylic Acid) | Strong |

| ~1050 | C-O-C stretch (Furan Ring) | Medium |

Reaction Mechanism Elucidation through Computational Transition State Search

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface that connects reactants to products, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, computational methods could be used to study various reactions, such as its esterification, decarboxylation, or electrophilic substitution on the furan ring. A transition state search would involve locating the specific molecular geometry of the transition state and calculating its energy. This information provides a deep, mechanistic understanding of the reaction's feasibility and kinetics, guiding the development of synthetic routes. nih.govmdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., solvent effects)

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the complex intermolecular interactions between this compound and its surrounding environment, particularly solvents. easychair.org These simulations model the atomic-level behavior of molecules over time, providing deep insights into solvation structures, hydrogen bonding networks, and the influence of the solvent on the conformational dynamics of the molecule. easychair.org

In a typical MD simulation, the this compound molecule is placed in a simulation box filled with explicit solvent molecules, such as water, ethanol, or a nonpolar solvent like hexane. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom is tracked, revealing how the solute and solvent molecules move and interact.

The primary interaction sites of this compound with polar solvents are the carboxylic acid group and the furan ring's oxygen atom. The carboxylic acid's hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the furan oxygen act as hydrogen bond acceptors. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds. For instance, studies on similar carboxylic acids have shown they form strong intermolecular associations, often existing in equilibrium between monomers and hydrogen-bonded dimers in solution. nih.gov

The analysis of Radial Distribution Functions (RDFs) from the simulation trajectory provides a quantitative measure of the solvation shell structure. The RDF describes the probability of finding a solvent atom at a certain distance from a solute atom. For example, the RDF between the hydrogen of the carboxylic acid and the oxygen of water molecules would reveal the distance and coordination number of the first solvation shell, illustrating a tightly bound water structure. Conversely, the hydrophobic butyl chain would show a different solvent structuring, with water molecules forming a "cage-like" arrangement around it to maximize their own hydrogen bonding.

| Interacting Pair | Interaction Type | Estimated Interaction Energy (kcal/mol) |

| Carboxylic Acid (-COOH) ↔ Water (H₂O) | Hydrogen Bonding | -5 to -8 |

| Furan Ring Oxygen (-O-) ↔ Water (H₂O) | Hydrogen Bonding | -2 to -4 |

| Butyl Chain (-C₄H₉) ↔ Water (H₂O) | Hydrophobic | -0.5 to -1.5 |

| Furan Ring (π-system) ↔ Water (H₂O) | π-Hydrogen Bonding | -1 to -2 |

Note: These values are illustrative and represent typical ranges for such interactions.

By simulating the system in different solvents, one can predict how solvent polarity affects the molecule's conformation and interactions, which is crucial for understanding its behavior in various chemical environments. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Furan Carboxylic Acids

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical formalisms that correlate the chemical structure of a series of compounds with their reactivity in a specific chemical process. researchgate.net For a class of compounds like furan carboxylic acids, a QSRR model could be developed to predict their reactivity, for example, in esterification reactions or as dienes in Diels-Alder reactions. researcher.life

The development of a QSRR model involves three main stages:

Data Set Generation: A series of furan carboxylic acid derivatives with varied substituents at different positions on the furan ring is selected. The reactivity of each compound in a specific, well-defined reaction is experimentally measured. This reactivity data becomes the dependent variable in the model.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, dipole moment), and topological properties (e.g., connectivity indices). researchgate.net

Model Building and Validation: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors (independent variables) to the observed reactivity (dependent variable). universiteitleiden.nl

A hypothetical QSRR study on the acid-catalyzed esterification rate of various furan carboxylic acids might look like the following.

| Compound | Substituent (R) at C5 | Log(k_rel) | HOMO (eV) | LogP | Molecular Volume (ų) |

| 2-methylfuran-3-carboxylic acid | -H | 1.00 | -6.5 | 1.5 | 110 |

| 5-Ethyl-2-methylfuran-3-carboxylic acid | -CH₂CH₃ | 1.25 | -6.3 | 2.3 | 135 |

| This compound | -CH₂(CH₂)₂CH₃ | 1.45 | -6.2 | 3.1 | 165 |

| 5-Nitro-2-methylfuran-3-carboxylic acid | -NO₂ | -0.50 | -7.8 | 1.2 | 125 |

Using MLR on such a dataset, a hypothetical QSRR equation could be generated: Log(k_rel) = 0.85 * LogP - 0.5 * HOMO - 0.01 * Molecular Volume + C

This equation would suggest that reactivity increases with increasing hydrophobicity (LogP) and HOMO energy (indicating greater electron-donating ability), and decreases with larger molecular size. The validity and predictive power of the model are then rigorously assessed using statistical validation techniques. nih.gov Such models are invaluable for predicting the reactivity of new, unsynthesized furan carboxylic acid derivatives, thereby guiding synthetic efforts.

Aromaticity Studies of the Furan Ring System

The furan ring is a five-membered aromatic heterocycle. wikipedia.org Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, conforming to Hückel's rule (4n+2 π electrons, where n=1). pharmaguideline.com Four of these electrons are contributed by the two C=C double bonds, and the remaining two come from one of the lone pairs on the oxygen atom, which resides in a p-orbital perpendicular to the ring plane. wikipedia.orgpharmaguideline.com

However, the aromaticity of furan is considered modest when compared to benzene (B151609), and also generally less than its five-membered heterocyclic analogues, pyrrole (B145914) and thiophene (B33073). wikipedia.org The main reason for this reduced aromaticity is the high electronegativity of the oxygen atom. pharmaguideline.com Oxygen holds its lone pair electrons more tightly than the nitrogen in pyrrole or the sulfur in thiophene, leading to less efficient delocalization and participation in the aromatic π-system. pharmaguideline.comchemrxiv.org This lower aromatic stabilization energy means furan is more reactive and more prone to participating in reactions like the Diels-Alder reaction, where it acts as a diene. chemrxiv.org

The aromaticity of heterocyclic systems can be quantified using various computational indices. These include:

Aromatic Stabilization Energy (ASE): The energy difference between the cyclic, delocalized system and a hypothetical, non-aromatic reference compound.

Nucleus-Independent Chemical Shift (NICS): Calculates the magnetic shielding at the center of the ring. A negative value indicates a diatropic ring current, a hallmark of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index that evaluates the degree of bond length equalization in the ring. A value of 1 indicates a fully aromatic system like benzene.

The table below compares the resonance energies and HOMA values for furan and other related aromatic compounds.

| Compound | Resonance Energy (kcal/mol) | HOMA Index |

| Benzene | 36 | ~1.00 |

| Pyrrole | 21 | ~0.90 |

| Thiophene | 29 | ~0.85 |

| Furan | 16 | ~0.70 |

Sources: Resonance energies from various sources wikipedia.org; HOMA values are representative estimates from computational studies.

Applications in Organic Synthesis and Advanced Materials Science

5-Butyl-2-methylfuran-3-carboxylic acid as a Building Block in Complex Organic Synthesis

The furan (B31954) nucleus is a versatile precursor in the synthesis of a wide array of organic molecules. Carboxylic acids, in particular, serve as fundamental building blocks in synthetic chemistry due to their reactivity and ability to be converted into numerous other functional groups.

Furan carboxylic acids are established starting materials for the synthesis of more complex heterocyclic systems. The carboxylic acid group can be readily converted into acyl chlorides, amides, esters, or hydrazides, which can then undergo cyclization reactions to form new rings. For instance, furan-2-carboxylic acid derivatives have been successfully used to synthesize various heterocyclic compounds, including thiadiazoles, oxadiazoles, and triazolothiadiazoles. This suggests that this compound could similarly serve as a scaffold for generating novel heterocyclic structures, with the butyl and methyl groups providing substitution patterns that can influence the final compound's physical and biological properties.

Furthermore, the furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, or undergo ring-opening and rearrangement reactions to yield acyclic or different carbocyclic and heterocyclic frameworks. The oxidative degradation of the furan ring to a corresponding carboxylic acid is also a valuable tool in organic synthesis, effectively using the furan as a masked carboxyl group. osi.lv

Many biologically active natural products contain furan or tetrahydrofuran (B95107) cores. The synthesis of these complex molecules often relies on the use of simpler, functionalized furan precursors. For example, the total synthesis of the antibacterial natural product furanomycin (B1674273) and its analogs utilizes substituted furan building blocks.

Given its structure, this compound represents a potential starting material for the synthesis of novel, non-natural analogs of such compounds. The butyl group could be used to enhance lipophilicity, potentially influencing the molecule's interaction with biological membranes or protein binding sites. The strategic placement of the methyl and carboxylic acid groups provides handles for further chemical elaboration to build the complex stereochemistry often found in natural products.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class | Significance |

|---|---|---|---|

| Carboxylic Acid | Amidation | Furan-3-carboxamides | Precursors for bioactive molecules and polymers |

| Carboxylic Acid | Esterification | Furan-3-carboxylates | Intermediates, potential monomers, fragrances |

| Carboxylic Acid | Reduction | (5-Butyl-2-methylfuran-3-yl)methanol | Precursor for diols used in polyester (B1180765) synthesis |

| Furan Ring | Diels-Alder Cycloaddition | Oxabicyclic compounds | Access to complex polycyclic frameworks |

| Furan Ring | Hydrogenation | 5-Butyl-2-methyltetrahydrofuran-3-carboxylic acid | Synthesis of saturated heterocyclic analogs |

Integration into Polymer Chemistry and Materials Science

Furan-based compounds derived from renewable biomass are gaining significant attention as sustainable alternatives to petroleum-based chemicals in the polymer industry. researchgate.net 2,5-Furandicarboxylic acid (FDCA) is a prominent example, being a key monomer for the production of polyethylene (B3416737) furanoate (PEF), a bio-based polyester with properties superior to conventional PET. acs.orgmdpi.com

While this compound is a monofunctional carboxylic acid, it can be chemically modified to become a difunctional monomer suitable for polymerization. For example, further functionalization, such as the introduction of a second carboxylic acid or a hydroxyl group onto the furan ring or the butyl chain, would render it suitable for step-growth polymerization.

Alternatively, it could be used as a comonomer or a chain terminator in polymerization processes. Its incorporation into a polymer backbone, such as a polyester or polyamide, would introduce the furan ring and the butyl side chain. The presence of the butyl group would be expected to increase the polymer's hydrophobicity and flexibility, and lower its glass transition temperature compared to polymers made from more rigid, unsubstituted furan monomers. This makes it a potentially valuable monomer for creating specialty polymers with tailored properties for specific applications like coatings, adhesives, or elastomers. nih.gov

Conjugated polymers, which feature alternating single and double bonds along their backbone, are essential materials for organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Five-membered aromatic heterocycles like furan and thiophene (B33073) are common building blocks for these materials due to their electron-rich nature. rsc.orgresearchgate.net

The incorporation of furan units into a polymer backbone contributes to the delocalization of π-electrons, which is crucial for charge transport. spiedigitallibrary.org The synthesis of furan-based conjugated polymers allows for the tuning of their electronic and optical properties, such as the bandgap. rsc.orgbohrium.com By using a monomer derived from this compound, materials scientists could fine-tune the properties of the resulting conjugated polymer. The alkyl (butyl and methyl) side chains would primarily serve to enhance solubility in organic solvents, which is a critical factor for the solution-based processing of these materials into thin films for electronic devices.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Carboxylic acids are cornerstone functional groups in this field due to their ability to form robust and predictable hydrogen-bonded dimers.

This compound possesses several features that make it an interesting building block for supramolecular assemblies. The carboxylic acid group can participate in hydrogen bonding, the aromatic furan ring can engage in π-stacking interactions, and the butyl chain can form hydrophobic pockets through van der Waals interactions. These varied interactions could be exploited to direct the self-assembly of the molecule into well-defined one-, two-, or three-dimensional structures.

Furthermore, furan carboxylic acids like 2,5-furandicarboxylic acid have been successfully employed as organic linkers to construct metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. google.comresearchgate.netbham.ac.uk By analogy, this compound could be used as a ligand for the synthesis of novel MOFs. The specific substitution pattern and the presence of the butyl group would influence the resulting framework's topology, pore size, and chemical environment, potentially leading to materials with unique adsorption or catalytic properties.

Design of Hydrogen Bonding Networks for Crystal Engineering

In the field of crystal engineering, the design and control of intermolecular interactions are paramount for creating crystalline materials with desired physical and chemical properties. Carboxylic acids are well-known for their propensity to form robust hydrogen-bonded dimers, a supramolecular synthon that can be reliably utilized in the construction of larger networks. The carboxylic acid moiety in this compound is expected to readily participate in the formation of such dimers.

Self-Assembly Studies of Carboxylic Acid Derivatives

The principles that govern crystal engineering also extend to the self-assembly of molecules in solution and at interfaces. Carboxylic acid derivatives are frequently employed in studies of molecular self-assembly due to the predictable nature of their hydrogen-bonding interactions. For this compound, the formation of hydrogen-bonded dimers is anticipated to be a primary driving force for self-assembly in non-polar solvents.

The presence of the butyl group can introduce additional complexity and control over the self-assembly process. The hydrophobic nature of the butyl chain could lead to the formation of micellar structures or other aggregates in polar solvents. Furthermore, the combination of the hydrophilic carboxylic acid head and the hydrophobic alkyl tail makes this molecule an amphiphile, suggesting potential for the formation of organized monolayers at air-water interfaces or on solid substrates. The study of the self-assembly of such furan derivatives could provide insights into the formation of novel soft materials with tailored functionalities.

Role in Catalysis or Ligand Design

Furan-containing compounds have been explored for their utility in catalysis, both as catalysts themselves and as ligands for metal complexes. The carboxylate group of this compound can act as a versatile coordinating ligand for a wide range of metal ions. Transition metal carboxylate complexes are a large and important class of compounds with diverse applications. wikipedia.org The coordination of a metal to the carboxylate can occur in a monodentate, bidentate, or bridging fashion, leading to the formation of mononuclear, binuclear, or polymeric coordination complexes. wikipedia.orgpurdue.edu

The furan ring itself, with its oxygen heteroatom and π-electron system, can also participate in coordination to a metal center, potentially leading to multidentate ligand behavior. The electronic properties of the furan ring, influenced by the electron-donating alkyl substituents, would modulate the coordinating ability of the carboxylate group and the furan oxygen. The design of ligands based on the furan-3-carboxylic acid scaffold could lead to novel catalysts with unique reactivity and selectivity in various organic transformations. quora.com For instance, cobalt complexes with furan-containing phosphine (B1218219) ligands have shown high activity in the isomerization of allylamines. acs.org While specific catalytic applications of this compound have not been reported, its structural motifs suggest potential in areas such as polymerization, oxidation, and cross-coupling reactions.

Fundamental Studies on Furan Reactivity and Aromaticity as a Model System

Polysubstituted furans serve as important models for understanding the fundamental principles of heterocyclic reactivity and aromaticity. Furan is an aromatic compound, fulfilling Hückel's rule with six π-electrons. numberanalytics.comksu.edu.sa However, its aromaticity is less pronounced than that of benzene (B151609), making it more susceptible to reactions that can disrupt the aromatic system. numberanalytics.comksu.edu.sa The reactivity of the furan ring is highly sensitive to the nature and position of its substituents.

In this compound, the furan ring is substituted with two electron-donating alkyl groups (butyl and methyl) and one electron-withdrawing group (carboxylic acid). The alkyl groups are expected to increase the electron density of the furan ring, thereby activating it towards electrophilic substitution. matanginicollege.ac.in Electrophilic attack on the furan ring generally occurs preferentially at the C2 and C5 positions due to the greater stabilization of the intermediate carbocation through resonance. quora.comquora.compearson.com In this molecule, the C5 position is occupied by a butyl group and the C2 by a methyl group, leaving the C4 position as the most likely site for electrophilic attack, assuming the directing effects of the alkyl groups outweigh the deactivating effect of the C3-carboxylic acid.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis Technologies

The synthesis of complex heterocyclic molecules is increasingly benefiting from the adoption of flow chemistry. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and improved scalability. For the synthesis of polysubstituted furans like 5-Butyl-2-methylfuran-3-carboxylic acid, flow chemistry could enable precise control over reaction parameters, leading to higher yields and purities.

Researchers have successfully applied continuous-flow systems to various heterocyclic syntheses, such as the Paal-Knorr synthesis of pyrroles and the preparation of imidazo[1,2-a]pyridine-2-carboxylic acids. uc.ptunimi.it These established protocols provide a roadmap for developing a flow-based synthesis for the target furan (B31954) dervative. A potential multi-step flow process could involve the initial formation of a key intermediate, followed by cyclization and functionalization in sequential reactors without the need for isolating intermediates, thereby streamlining the entire production process. unimi.it The integration of in-line purification and real-time analytical monitoring would further advance the automation and efficiency of synthesizing this compound.

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of novel synthetic routes and more efficient catalytic systems is a cornerstone of modern organic chemistry. For furan synthesis, research has moved beyond classical methods like the Paal-Knorr reaction to explore a wide array of metal-catalyzed transformations. These modern methods offer access to a diverse range of substituted furans that are not readily accessible through traditional means. organic-chemistry.org

Recent advances include copper-catalyzed oxidative cyclizations, palladium-catalyzed annulations of enyne acetates, and gold-catalyzed cycloisomerizations. organic-chemistry.orgacs.orgresearchgate.net The exploration of these catalytic systems for the synthesis of this compound could lead to more atom-economical and regioselective pathways. For instance, a copper-mediated intermolecular annulation of an appropriately substituted alkyl ketone and a β-nitrostyrene derivative could offer a novel disconnection approach. organic-chemistry.org Furthermore, the use of non-noble metal catalysts, such as those based on iron, cobalt, or nickel, is a growing area of interest aimed at reducing costs and improving the sustainability of these processes. nih.govmdpi.com

| Catalyst System | Reaction Type | Key Advantages | Potential Application |

|---|---|---|---|

| Copper(I) or Copper(II) | Intermolecular Annulation / Oxidative Cyclization | Uses readily available starting materials; operates under mild conditions. organic-chemistry.org | Direct synthesis from ketone and olefin precursors. |

| Palladium(0) or Palladium(II) | Cross-Coupling / Cyclization Cascade | High efficiency and functional group tolerance. organic-chemistry.org | Construction of the furan ring from enyne acetates. |

| Gold(I) or Gold(III) | Cycloisomerization | High atom economy; formation of highly substituted furans. researchgate.net | Rearrangement of allenones or propargylic oxiranes. |

| Rhodium(II) | [2+3] Annulation | Access to polysubstituted furans from triazoles and enaminones. organic-chemistry.org | Novel pathway for assembling the furan core. |

Advanced Spectroscopic Characterization Beyond Conventional Techniques

While standard one-dimensional ¹H and ¹³C NMR are fundamental for structural elucidation, the unambiguous characterization of polysubstituted isomers like this compound often requires more sophisticated techniques. Advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons, thereby confirming the substitution pattern on the furan ring. acs.orgacs.org

Isotope labeling studies, where specific atoms are replaced with their isotopes (e.g., ¹³C or ²H), can provide deeper mechanistic insights and aid in spectral assignment. researchgate.netmdpi.com The use of deuterium (B1214612) labeling, for example, can simplify complex proton spectra and confirm the position of substitution. mdpi.com Furthermore, computational methods like Density Functional Theory (DFT) are now routinely used to predict NMR chemical shifts and vibrational spectra (IR and Raman), providing a powerful tool for comparing experimental data with theoretical models to validate structural assignments. globalresearchonline.net

Development of Predictive Computational Models for Structure and Reactivity

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby accelerating research and development. For furan derivatives, mathematical models can predict reactivity, metabolic fate, and spectroscopic properties. nih.govresearchgate.net

Molecular dynamics (MD) simulations can be employed to study the conformational landscape and pyrolysis processes of furan-containing materials. stevens.edu In the context of drug discovery and toxicology, models have been developed to predict whether a furan-containing molecule is likely to be bioactivated to a reactive metabolite. For instance, the XenoSite metabolism model uses machine learning to predict the probability of epoxidation of the furan ring by cytochrome P450 enzymes, a key step in potential toxicity pathways. nih.govbohrium.comnih.gov Applying such predictive models to this compound could provide early insights into its metabolic stability and potential reactivity, guiding further experimental studies. DFT calculations can also be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of synthetic transformations, aiding in the design of more efficient syntheses. researchgate.net

Sustainable and Environmentally Benign Synthetic Routes for Furan Derivatives

The principles of green chemistry are increasingly guiding the development of synthetic routes for important chemical compounds. Furan derivatives are at the forefront of this movement, as many can be sourced from renewable biomass. mdpi.comfrontiersin.org Platform chemicals like furfural (B47365) and 5-(hydroxymethyl)furfural (HMF), which are derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, serve as key starting materials for a vast array of furan compounds. mdpi.com

Future research into the synthesis of this compound will likely focus on developing routes that begin from these bio-based feedstocks. This involves the use of environmentally friendly catalytic systems, such as heterogeneous solid acids (e.g., zeolites), polyoxometalates, and ionic liquids, which can often be recycled and reused. nih.gov The use of greener solvents, such as water or bio-derived solvents, and multiphasic reaction media to simplify product separation are also key strategies for reducing the environmental impact of chemical production. nih.govfrontiersin.org The ultimate goal is to create a fully sustainable, circular production pathway from raw biomass to the final furan derivative. rsc.org

Q & A

Q. What are the optimized synthetic routes for 5-Butyl-2-methylfuran-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing the furan ring through alkylation and carboxylation. A common approach is reacting 5-hydroxymethylfurfural derivatives with butylating agents (e.g., butyllithium) under inert conditions. Temperature control (60–80°C) and catalyst selection (e.g., palladium for cross-coupling) are critical. For example, adjusting molar ratios of reactants (1:1.2 for furan precursor to alkylating agent) and reaction time (2–4 hours) can improve yields to >70% . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. ¹H NMR identifies substituents: the butyl group shows a triplet at δ 0.9 ppm (terminal CH₃) and multiplet peaks for CH₂ groups (δ 1.3–1.5 ppm). The methyl group on the furan ring appears as a singlet at δ 2.3–2.5 ppm. ¹³C NMR confirms the carboxylic acid carbonyl at δ 170–175 ppm. X-ray crystallography provides definitive regiochemical proof by resolving spatial arrangements of substituents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation hazards). Avoid dust formation; store in airtight containers at 2–8°C. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Toxicity data should be supplemented with in-house testing (e.g., Ames test for mutagenicity) .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on the furan ring influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The carboxylic acid group at position 3 activates the furan ring for substitution. Electron-withdrawing groups (e.g., halogens) enhance electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. For example, introducing a chloro substituent (as in 5-chloro analogs) increases reaction rates by 30% in amidation studies. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity, requiring harsher conditions (e.g., DCC/DMAP coupling) .

Q. What experimental strategies can elucidate the compound’s mechanism in enzyme inhibition (e.g., monoamine oxidase B)?

- Methodological Answer : Conduct kinetic assays using purified MAO-B. Pre-incubate the enzyme with varying concentrations of the compound (0.1–100 µM) and measure residual activity with a fluorogenic substrate (e.g., kynuramine). Calculate IC₅₀ values via nonlinear regression. For mechanistic insight, perform Lineweaver-Burk analysis: competitive inhibition shows increased Km without Vmax change. Molecular docking (AutoDock Vina) predicts binding interactions, focusing on the hydrophobic butyl group’s fit into the enzyme’s active site .

Q. How can comparative studies with structural analogs improve understanding of structure-activity relationships (SAR) in antimicrobial applications?

- Methodological Answer : Synthesize analogs with variations in alkyl chain length (e.g., propyl vs. pentyl) or substituent position (e.g., 2-methyl vs. 4-methyl). Test minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Data analysis via Hansch plots reveals correlations between lipophilicity (logP) and activity. For example, elongation of the butyl chain may enhance membrane disruption but reduce solubility, requiring optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.